Selentetrachlorid

Übersicht

Beschreibung

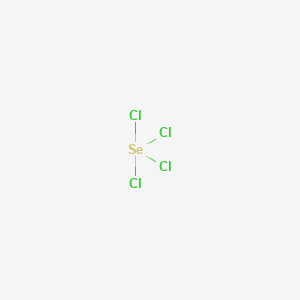

Selenium tetrachloride, also known as selenium chloride, is an inorganic compound composed of selenium and chlorine. It is a colorless, volatile, and highly toxic compound with a wide range of applications in scientific research. In its pure form, selenium tetrachloride is a white crystalline solid, but it is usually found in a yellow or orange liquid form. It has a strong odor, and is highly corrosive and flammable. Selenium tetrachloride is used in a variety of scientific research applications, including synthesis of selenium compounds, organic synthesis, and as a catalyst in chemical reactions.

Wissenschaftliche Forschungsanwendungen

Optik

SeCl₄: wird bei der Herstellung von Glas mit höherem Brechungsindex verwendet, was für die Herstellung von optischen Geräten unerlässlich ist, die eine präzise Lichtmanipulation erfordern . Seine Verwendung in Fernsehbildröhren trägt aufgrund seines Einflusses auf die Brechungseigenschaften des Glases zu einer verbesserten Farb- und Bildqualität bei.

Chemisches Reagenz

Im Bereich der chemischen Synthese dient SeCl₄ als Zwischenreagenz zur Herstellung von Verbindungen wie Selenaten, Seleniden und Selendioxid . Diese Verbindungen haben weitere Anwendungen in verschiedenen Industrien, von der Glasproduktion bis hin zur Landwirtschaft.

Elektronik

Die Elektronikindustrie profitiert von SeCl₄ aufgrund seiner Rolle bei der Herstellung von Halbleitern und anderen elektronischen Bauteilen . Seine Eigenschaften ermöglichen die Herstellung von Bauteilen mit verbesserter Leitfähigkeit und Leistung.

Elektroplattierung

SeCl₄: wird in Elektroplattierungsprozessen verwendet, um dünne Selenschichten auf Metalloberflächen abzuscheiden . Diese Technik wird verwendet, um die Haltbarkeit, Korrosionsbeständigkeit und die ästhetische Anziehungskraft verschiedener Metallprodukte zu verbessern.

Chemische Bildgebung

In der chemischen Bildgebung wird SeCl₄ als molekulare Sonde verwendet, da es mit verschiedenen Stoffen interagieren kann und so die Visualisierung chemischer Zusammensetzungen in verschiedenen Materialien ermöglicht .

Schmierstoffe

Die einzigartigen Eigenschaften der Verbindung machen sie für die Verwendung in Schmierstoffen geeignet, insbesondere in Hochtemperatur- oder Hochbelastungsumgebungen, in denen herkömmliche Schmierstoffe versagen könnten .

Druck

SeCl₄: findet Anwendung in der Druckindustrie, insbesondere bei der Formulierung von Tinten, die bestimmte Eigenschaften erfordern, wie z. B. Beständigkeit gegen Verblassen und Konsistenz bei verschiedenen Druckverfahren .

Polymerisation

In der Polymerwissenschaft wird SeCl₄ verwendet, um die Polymerisation bestimmter Monomere zu initiieren, was zur Bildung neuartiger Polymere mit einzigartigen Eigenschaften führt, die für spezielle Anwendungen geeignet sind .

Wirkmechanismus

Target of Action

Selenium tetrachloride (SeCl4) is an inorganic compound composed of one selenium atom and four chlorine atoms . Selenium, as an essential trace element for humans, is notable for its antioxidant properties . It is incorporated into many different selenoproteins which serve various functions throughout the body .

Mode of Action

Selenium is first metabolized to selenophosphate and selenocysteine. Selenium incorporation is genetically encoded through the RNA sequence UGA . This sequence is recognized by RNA ste loop structures called selenocysteine inserting sequences (SECIS). These structures require the binding of SECIS binding proteins (SBP-2) to recognize selenocystiene .

Biochemical Pathways

Selenium is involved in various biochemical pathways. It is a vital element of glutathione peroxidase, an important enzyme in the prevention of cellular damage by free radicals and reactive oxygen species . Selenium is also found in the body’s natural defense system against infection and oxidative stress . Selenium is incorporated into many different selenoproteins which serve various functions throughout the body .

Pharmacokinetics

Selenium is known to interact with numerous nutrients and toxic substances . The complexity of these interactions may contribute to inter-individual variability in the susceptibility to various chronic diseases .

Result of Action

The molecular and cellular effects of selenium’s action are complex and multifaceted. Selenium is known to have a cytotoxic effect on hepatocellular carcinoma cells . It regulates various signaling pathways and endoplasmic reticulum stress . The pathways of cell death of liver cancer cells as a result of exposure to selenium nanoparticles are considered .

Action Environment

Environmental factors significantly influence the action of selenium. Selenium content and distribution in soil are significantly affected by Se biogeochemical processes that will affect human Se dietary intake . Understanding Se release, anthropogenic sources, and environmental behavior is critical for developing an effective Se containment strategy .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The biochemical properties of selenium tetrachloride are not well-studied. Selenium, the parent element of selenium tetrachloride, plays a significant role in various biochemical reactions. Selenium is an essential trace element for humans and most other living organisms . It is mainly played through selenoproteins synthesized by the selenium metabolic system . Selenoproteins have a wide range of cellular functions including regulation of selenium transport, thyroid hormones, immunity, and redox homeostasis .

Cellular Effects

Selenium nanoparticles have been shown to have an adverse effect on laboratory animals, as evidenced by several indicators of general toxic action . These effects include reductions of body mass, changes in hepatotoxicity indices (increased enzyme activity and accumulation of selenium in the liver), and the possibility of impairment of fatty acid, protein, lipid, and carbohydrate metabolisms .

Molecular Mechanism

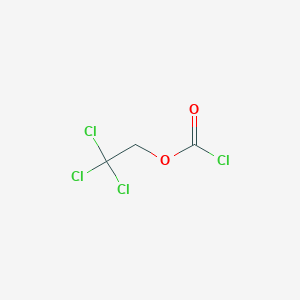

Selenium tetrachloride is a tetrameric cubane-type cluster, for which the Se atom of an SeCl6 octahedron sits on four corners of the cube and the bridging Cl atoms sit on the other four corners . The bridging Se-Cl distances are longer than the terminal Se-Cl distances, but all Cl-Se-Cl angles are approximately 90° .

Temporal Effects in Laboratory Settings

Selenium analysis can suffer from a number of spectral interferences . Even in aqueous solutions without additional sample matrix, significant overlaps of ArAr+ molecular ions occur on all selenium isotopes .

Dosage Effects in Animal Models

Selenium nanoparticles have been shown to have protective effects against carbon tetrachloride-induced hepatic injury in rats .

Metabolic Pathways

Selenium and sulfur are similar both physically and chemically, and they share the same transport machinery and participate in the same metabolic processes in plants .

Transport and Distribution

Selenium is an essential trace element in humans and animals, and its beneficial roles in human health have been well recognized . The role of selenium is mainly played through selenoproteins synthesized by the selenium metabolic system .

Subcellular Localization

Selenium nanoparticles could be absorbed by rice plants, and aquaporin inhibitor was responsible for a 60.4% inhibition of SeNP influx, while metabolic inhibitor was ineffective .

Eigenschaften

InChI |

InChI=1S/Cl4Se/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBXMNQCXXEHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Se](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SeCl4, Cl4Se | |

| Record name | selenium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Selenium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064903 | |

| Record name | Selenium chloride (SeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10026-03-6 | |

| Record name | Selenium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium chloride (SeCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenium chloride (SeCl4), (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GB8868P5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)